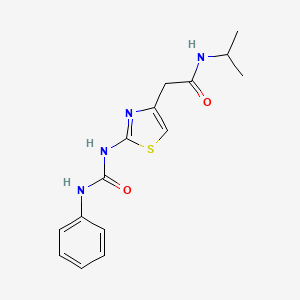

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit potent antimicrobial properties. They have been investigated for their ability to combat bacterial, fungal, and viral infections. For instance, sulfazole, a thiazole derivative, shows antimicrobial efficacy against various pathogens. Researchers continue to explore novel thiazole-based compounds as potential antibiotics and antiseptics .

Antiretroviral Potential

Thiazoles have also made their mark in the fight against HIV/AIDS. Ritonavir, a thiazole-containing drug, acts as a protease inhibitor and plays a crucial role in antiretroviral therapy. Its mechanism involves inhibiting viral protease enzymes, thereby suppressing viral replication .

Antifungal Properties

Abafungin, another thiazole derivative, demonstrates antifungal activity. Researchers have explored its potential in treating fungal infections, making it a promising candidate for future antifungal drug development .

Anticancer Applications

Tiazofurin, a thiazole-based compound, stands out as an anticancer agent. It interferes with nucleotide metabolism and inhibits RNA synthesis, making it effective against certain cancer cells. Its unique mechanism of action has attracted attention in cancer research .

Anti-Inflammatory and Antioxidant Effects

Thiazoles possess anti-inflammatory properties, with compounds like meloxicam being used to manage inflammation-related conditions. Additionally, some thiazoles exhibit antioxidant activity, protecting cells from oxidative stress .

Other Therapeutic Areas

Beyond the above applications, thiazoles find use in treating Alzheimer’s disease (anti-Alzheimer), managing hypertension (antihypertensive), and protecting the liver (hepatoprotective). Their versatility extends to industrial applications, such as photosensitizers, catalysts, and dyes .

Remember, the thiazole moiety appears not only in synthetic drugs but also in natural products like vitamin B and penicillin. As research continues, we may uncover even more exciting applications for this intriguing compound! 🌟

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and the biological targets they interact with . Unfortunately, the specific mechanism of action for “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide” is not detailed in the available resources.

Future Directions

Thiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide”, and evaluating their biological activities.

properties

IUPAC Name |

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10(2)16-13(20)8-12-9-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRMCFJEJCKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)

![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)